(3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one
Overview
Description
(3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using benzoyl chloride in the presence of a base such as pyridine.
Addition of the Ethoxyethoxy Group: This step involves the protection of the hydroxyl group using ethyl vinyl ether under acidic conditions to form the ethoxyethoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to their unique structural properties.
Biology
Enzyme Inhibition: Acts as inhibitors for certain enzymes, making them useful in biochemical studies.
Protein Binding: Studied for their ability to bind to specific proteins.
Medicine
Antibacterial Agents: Explored for their potential as antibacterial agents due to their structural similarity to beta-lactam antibiotics.
Anticancer Agents: Investigated for their potential anticancer properties.
Industry
Pharmaceuticals: Used in the development of new pharmaceutical compounds.
Agrochemicals: Employed in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, blocking receptor sites, or interfering with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Penicillin: A well-known beta-lactam antibiotic with a similar azetidinone ring structure.
Cephalosporin: Another beta-lactam antibiotic with a similar core structure but different side chains.
Uniqueness
Structural Features: The presence of the ethoxyethoxy group and the specific stereochemistry (3R,4S) distinguishes it from other azetidinones.
Biological Activity: Its unique structure may confer distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
(3R,4S)-1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-14(2)25-18-17(15-10-6-4-7-11-15)21(20(18)23)19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3/t14?,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYLUBKWRZCOQP-CXRLMVSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201856-53-3 | |
Record name | 201856-53-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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